molecular formula C19H22N2O2 B2853402 1-Butyl-2-(4-methoxy-phenoxymethyl)-1H-benzoimidazole CAS No. 441745-03-5

1-Butyl-2-(4-methoxy-phenoxymethyl)-1H-benzoimidazole

Cat. No. B2853402
CAS RN: 441745-03-5
M. Wt: 310.397
InChI Key: YUCNKGBOSBRTQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BMB is a benzimidazole derivative that has been synthesized and studied for its potential therapeutic applications. It has been found to have various biological activities, including anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial effects. BMB is a small molecule that can easily penetrate cell membranes, making it a potential drug candidate for various diseases.

Mechanism of Action

BMB exerts its biological effects through various mechanisms. It has been found to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. BMB has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, BMB has been found to inhibit the replication of viruses and bacteria by interfering with their DNA replication and protein synthesis.
Biochemical and physiological effects:
BMB has been found to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. BMB has also been found to induce apoptosis in cancer cells and inhibit their proliferation. Additionally, BMB has been found to inhibit the replication of viruses and bacteria.

Advantages and Limitations for Lab Experiments

BMB has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it a potential drug candidate for various diseases. BMB has also been found to have low toxicity and high selectivity for cancer cells. However, BMB has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, BMB has a short half-life, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for BMB research. One direction is to optimize the synthesis method to improve the yield and purity of BMB. Another direction is to study the pharmacokinetics and pharmacodynamics of BMB in vivo to determine its efficacy and safety. Additionally, BMB can be further studied for its potential therapeutic applications, such as in the treatment of inflammatory diseases, cancer, and viral and bacterial infections.
In conclusion, BMB is a benzimidazole derivative that has shown promising results in various scientific research studies. It has anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial effects and exerts its effects through various mechanisms. BMB has several advantages for lab experiments but also has some limitations. There are several future directions for BMB research, including optimizing the synthesis method and studying its pharmacokinetics and pharmacodynamics in vivo.

Synthesis Methods

BMB can be synthesized using a multi-step process. The first step involves the synthesis of 4-methoxyphenol, which is then used to synthesize 4-methoxybenzyl alcohol. The next step involves the synthesis of 1-butyl-1H-benzoimidazole, which is then reacted with 4-methoxybenzyl chloride to yield BMB. The synthesis of BMB has been optimized to yield high purity and high yield.

Scientific Research Applications

BMB has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. BMB has also been found to have anti-cancer effects by inducing apoptosis in cancer cells. Additionally, BMB has been found to have anti-viral and anti-bacterial effects by inhibiting the replication of viruses and bacteria.

properties

IUPAC Name

1-butyl-2-[(4-methoxyphenoxy)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-3-4-13-21-18-8-6-5-7-17(18)20-19(21)14-23-16-11-9-15(22-2)10-12-16/h5-12H,3-4,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUCNKGBOSBRTQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2N=C1COC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butyl-2-[(4-methoxyphenoxy)methyl]benzimidazole

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